molecular formula C15H11ClO3 B165928 Chlorflurenol-methyl CAS No. 2536-31-4

Chlorflurenol-methyl

Cat. No. B165928
CAS RN: 2536-31-4
M. Wt: 274.7 g/mol
InChI Key: LINPVWIEWJTEEJ-UHFFFAOYSA-N
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Description

Chlorflurenol-methyl is a synthetic growth regulator . It is also known as an obsolete herbicide . The IUPAC name for this compound is rac-methyl (9R)-2-chloro-9-hydroxy-9H-fluorene-9-carboxylate . It is used as a plant growth regulator and has been used as an herbicide for turf, usually in combination with other herbicides .


Physical And Chemical Properties Analysis

This compound has a low aqueous solubility and is non-volatile . It has a density of 1.4±0.1 g/cm3, a boiling point of 426.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Alteration of Growth and Flowering in Cucumbers

Chlorflurenol-methyl has been found to significantly alter growth and flowering habits in cucumbers. In a study by Cantliffe (1974), it was observed that this compound applied to cucumber cultivars affected sex expression, fruit set, and plant growth. The study showed variations in flower development and fruit production based on the concentration of this compound used and the stage of growth at which it was applied (Cantliffe, 1974).

Interrupting Ovule Development in Muskmelon

This compound was also found to interrupt ovule development in muskmelons when applied before flower anthesis, as reported by Snyder, Carter, and Knavel (1983). This application did not affect pollination or pollen tube growth but eliminated ovule development in later bud growth (Snyder, Carter, & Knavel, 1983).

Degradation and Effects on Microbiological Processes in Soil

Eichler et al. (1982) investigated the degradation, leaching, and effects of this compound on soil microbiological processes. They found that over 90% of this compound degraded within 4 to 8 days in sandy soils, with minimal effects on soil microflora and physiological processes. This indicated that this compound does not significantly impact microbiological processes and populations in the soil (Eichler et al., 1982).

Parthenocarpy Promotion in Gynoecious Cucumbers

A study by Dean and Baker (1983) showed that chlorflurenol effectively promoted parthenocarpic fruit development in gynoecious pickling cucumbers, impacting both greenhouse and open-field yields. The yields were also dependent on the genetic parthenocarpy of each cultivar (Dean & Baker, 1983).

Effects on Soybean Leaf Anatomy and Chlorophyll Content

Dybing and Yarrow (1984) researched the effects of chlorflurenol on soybean leaf anatomy and chlorophyll content. They found that chlorflurenol application increased chlorophyll content in senescing tissues and altered leaf structure, indicating its potential role in enhancing green coloration and growth effects in plants (Dybing & Yarrow, 1984).

Impact on Fruit Setting in Cucumbers

Ells (1983) studied chlorflurenol as a fruit-setting hormone for gynoecious pickling cucumber production under open-field conditions. The study concluded that chlorflurenol could induce successive fruit set on the same plants for hand-harvest or be used for a once-over mechanical harvest (Ells, 1983).

Mechanism of Action

Target of Action

Chlorflurenol-methyl, also known as methyl morphactin, is primarily a plant growth regulator and an obsolete herbicide . Its primary target is the auxin transport system in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.

Mode of Action

This compound acts as an auxin inhibitor . It is absorbed by the leaves and roots of plants and interferes with the normal functioning of auxins . This interference blocks or slows down the growth and development of growing tips and buds of herbaceous plants .

Biochemical Pathways

It is known that the compound influences photosynthetic compounds and amino acids assimilation in plants . This effect is more pronounced in the earlier stages of plant growth .

Pharmacokinetics

It is known that the compound has a low aqueous solubility and is non-volatile . This suggests that its bioavailability in the environment may be limited.

Result of Action

The primary result of this compound’s action is the inhibition of plant growth. By interfering with auxin transport, the compound effectively slows down or blocks the development of growing tips and buds in plants . This makes it effective as a growth regulator and an herbicide .

Action Environment

While the data is limited, it suggests a low to moderate toxicity to biodiversity . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other chemicals and the physical conditions of the environment .

Safety and Hazards

Chlorflurenol-methyl has a low mammalian oral toxicity . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

methyl 2-chloro-9-hydroxyfluorene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-19-14(17)15(18)12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)15/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINPVWIEWJTEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032534
Record name Chlorflurenol-methyl
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Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Aldrich MSDS]
Record name Chloroflurenol-methyl
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Vapor Pressure

0.00000002 [mmHg]
Record name Chloroflurenol-methyl
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CAS RN

2536-31-4, 37339-61-0
Record name Chlorflurenol methyl
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroflurenol-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene-9-carboxylic acid, 2,7-dichloro-9-hydroxy-, methyl ester, mixt. with methyl 2-chlo
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene-9-carboxylic acid, 2-chloro-9-hydroxy-, methyl ester
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Record name Chlorflurenol-methyl
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Record name CHLOROFLURENOL-METHYL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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